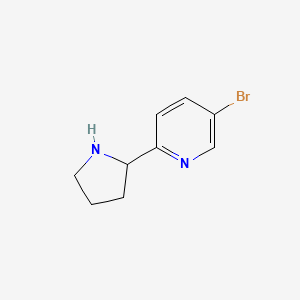

5-Bromo-2-(pyrrolidin-2-YL)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTGSHMIZYILLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296310 | |

| Record name | 5-Bromo-2-(2-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-48-6 | |

| Record name | 5-Bromo-2-(2-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(2-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Pyrrolidin 2 Yl Pyridine and Its Analogs

Strategic Approaches to Pyridine (B92270) Ring Functionalization at the 5-Position

The functionalization of the pyridine ring, particularly at the 5-position, is a key step in the synthesis of various analogs. acs.org Directing group strategies and the inherent electronic properties of the pyridine nucleus are often exploited to achieve regioselectivity. For instance, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, while electrophilic substitution typically requires harsh conditions and often leads to a mixture of isomers. researchgate.net However, strategic placement of activating or directing groups can facilitate selective functionalization.

Halogenation Techniques at the 5-Position of the Pyridine Core

The introduction of a bromine atom at the 5-position of the 2-(pyrrolidin-2-yl)pyridine core is a crucial transformation that provides a handle for further diversification through cross-coupling reactions. Direct bromination of the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom, which often necessitates high temperatures and the use of strong acids. researchgate.net

One common approach involves the bromination of a precursor molecule, such as 2-methyl-5-aminopyridine. This can be achieved through a Sandmeyer-type reaction, where the amino group is first diazotized with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by treatment with a bromine source. google.com Another method involves the direct bromination of 2-pyridinone and its derivatives in aqueous solution. acs.org The kinetics and mechanism of such reactions have been studied to optimize conditions for selective 5-bromination. acs.org

A notable method for the synthesis of 5-bromo-2-methylpyridine (B113479) involves the reaction of 5-amino-2-methylpyridine (B47470) with hydrobromic acid and liquid bromine, followed by the addition of a sodium nitrite solution. google.com This multi-step process highlights the strategic manipulation of functional groups to achieve the desired halogenation pattern.

Introduction of the Pyrrolidin-2-yl Moiety at the 2-Position

Several methods exist for the introduction of the pyrrolidin-2-yl moiety at the 2-position of the pyridine ring. nih.govmdpi.comacs.orgnih.govnih.govacs.orgmdpi.com A common strategy involves the reaction of a 2-halopyridine with a suitable pyrrolidine (B122466) precursor. For instance, 2-chloropyridine (B119429) or 2-bromopyridine (B144113) can be reacted with N-protected pyrrolidine derivatives, followed by deprotection.

Another approach involves the construction of the pyrrolidine ring onto a pre-functionalized pyridine. This can be achieved through various cyclization reactions. For example, a photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives. nih.gov The synthesis of Eletriptan, a migraine medication, involves the reaction of 5-bromo-1H-indole with ethylmagnesium bromide followed by the addition of a pyrrolidine derivative, showcasing the integration of the pyrrolidine moiety in a more complex scaffold. mdpi.com

Stereoselective Synthesis of Pyrrolidine Moieties and their Integration

The stereochemistry of the pyrrolidin-2-yl group is often crucial for the biological activity of the final compound. Therefore, stereoselective methods for the synthesis of the pyrrolidine ring and its subsequent attachment to the pyridine core are of high importance. chemrxiv.orgua.es

Enantioselective Catalysis in Pyrrolidine Synthesis

Enantioselective catalysis provides a powerful tool for the synthesis of chiral pyrrolidines. nih.gov Various catalytic systems have been developed to achieve high enantioselectivities. For example, imidodiphosphorimidate (IDPi)-catalyzed intramolecular hydroamination of alkenes can produce pyrrolidines with quaternary stereocenters in high yield and enantioselectivity. chemrxiv.org This method relies on the use of an electron-deficient protecting group on the nitrogen to prevent catalyst deactivation. chemrxiv.org

Another strategy involves the use of chiral phosphine (B1218219) catalysts in the annulation of allenes with aminocrotonates to give pyrrolidines. acs.org Additionally, the heterogeneous catalytic hydrogenation of substituted pyrroles can lead to functionalized pyrrolidines with excellent diastereoselectivity. nih.gov The stereochemical outcome is often directed by a stereocenter introduced in an initial reduction step. nih.gov

Cross-Coupling Reactions in the Synthesis of 5-Bromo-2-(pyrrolidin-2-yl)pyridine Derivatives

The bromine atom at the 5-position of this compound serves as a versatile functional group for the synthesis of a wide range of analogs through transition metal-catalyzed cross-coupling reactions. acs.org These reactions allow for the introduction of various aryl, heteroaryl, and alkyl groups at this position. mdpi.comorganic-chemistry.org

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a widely used and powerful method for the formation of carbon-carbon bonds. libretexts.org In the context of this compound derivatives, this reaction involves the palladium-catalyzed coupling of the 5-bromo compound with an organoboron reagent, typically a boronic acid or a boronic ester. mdpi.comorganic-chemistry.org

This reaction has been successfully applied to synthesize a variety of 5-aryl- and 5-heteroaryl-2-(pyrrolidin-2-yl)pyridines. For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been reported to produce novel pyridine derivatives in moderate to good yields. mdpi.com The development of highly active and stable palladium-phosphine catalysts has been crucial for the successful coupling of challenging heterocyclic substrates, including those containing basic nitrogen atoms that can inhibit the catalyst. organic-chemistry.org The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Starting Material | Coupling Partner | Catalyst | Product | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Tetrakis(triphenylphosphine)palladium(0) | 5-Aryl-2-methylpyridin-3-amine derivatives | mdpi.com |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd/dialkylbiphenylphosphine | 5-Amino-2-(2,6-dimethylphenyl)pyridine | organic-chemistry.org |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/dialkylbiphenylphosphine | 3-Amino-2-(2-methoxyphenyl)pyridine | organic-chemistry.org |

Other Catalytic Coupling Reactions

Beyond the more common Suzuki and Buchwald-Hartwig reactions, other catalytic coupling methods are employed in the synthesis of bromopyridine-pyrrolidine derivatives. These reactions offer alternative pathways to construct key carbon-carbon and carbon-nitrogen bonds.

Palladium-catalyzed cross-coupling reactions are versatile for creating C-N bonds. For instance, the amination of heteroaromatic bromides using monodentate phosphine ligands as catalysts provides a reliable method for synthesizing N-aryl heterocycles. mit.edu Room-temperature palladium-catalyzed coupling of heteroaryl amines with aryl or heteroaryl bromides has also been reported as an efficient process. mit.edu

The Stille coupling reaction represents another valuable tool. In one synthetic pathway, a cyclopropanamine was coupled to an aryl bromide in a palladium-catalyzed C-N bond formation, which was then followed by a Stille coupling to yield the final product. semanticscholar.org

Heck reactions have also been utilized in the synthesis of precursors to bromopyridine structures. For example, a Heck reaction of iodobenzene (B50100) with the enolate of 1-acetonaphthone was a key step in producing a ketone that, after several transformations including bromination, led to a 5-bromo-2-methoxypyridine (B44785) derivative. nih.gov

These alternative catalytic coupling reactions expand the synthetic chemist's toolbox, allowing for the construction of complex molecular architectures under various conditions.

Table 1: Examples of Other Catalytic Coupling Reactions in the Synthesis of Bromopyridine Analogs

| Reaction Type | Catalyst/Reagents | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Heck Reaction | Not specified | Iodobenzene, Enolate of 1-acetonaphthone | Ketone precursor to a bromopyridine derivative | nih.gov |

| Stille Coupling | Pd catalyst | Cyclopropanamine derivative, Aryl bromide | Complex heterocyclic product | semanticscholar.org |

| N-Arylation | Pd catalyst with monodentate phosphine ligands | Heteroaromatic bromides, Amines | N-Aryl heterocycles | mit.edu |

Protection and Deprotection Strategies in Multistep Synthesis

In the multistep synthesis of complex molecules like this compound and its analogs, the strategic use of protecting groups is crucial for achieving selectivity and preventing unwanted side reactions.

The pyrrolidine nitrogen is often protected to modulate its reactivity. Common protecting groups for the pyrrolidine nitrogen include tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). jocpr.commdpi.com The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved with a base, allowing for orthogonal deprotection strategies in complex syntheses. jocpr.com

For hydroxyl groups that may be present on the pyridine or pyrrolidine rings or on substituents, protecting groups like dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) are frequently used. jocpr.com TBDMS ethers are known for their stability and can be selectively removed under mild conditions, often orthogonally to other protecting groups like acetates and benzyl (B1604629) ethers. jocpr.com

In syntheses involving amino groups on the pyridine ring, protection is also essential. For example, an amino group can be converted to an acetamide (B32628) to direct a subsequent Suzuki cross-coupling reaction. mdpi.com This strategy prevents interference from the amine during the palladium-catalyzed coupling. mdpi.com

A significant challenge can arise during deprotection steps. The removal of the trimethylsilylethoxymethyl (SEM) group, for instance, can be problematic as it releases formaldehyde, which can lead to undesired side products through electrophilic aromatic substitution. nih.gov This highlights the importance of carefully selecting protecting groups and optimizing deprotection conditions to maximize the yield of the desired product.

Table 2: Common Protecting Groups and Their Applications

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amine (Pyrrolidine) | tert-Butoxycarbonyl | Boc | Acidic conditions | jocpr.commdpi.com |

| Amine (Pyrrolidine) | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions | jocpr.com |

| Hydroxyl | Dimethoxytrityl | DMT | Mild acidic conditions | jocpr.com |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ions (e.g., TBAF) | jocpr.com |

| Amine (Pyridine) | Acetamide | Ac | Acidic or basic hydrolysis | mdpi.com |

| Pyrrole Nitrogen | Trimethylsilylethoxymethyl | SEM | Acidic conditions (e.g., TFA, BF3-OEt2) | nih.gov |

Synthetic Routes to Related Bromopyridine-Pyrrolidine Structures

The synthesis of structures related to this compound often involves the construction of the pyrrolidine ring as a key step. A classical and widely studied method for preparing the pyrrolidine scaffold is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile, with the choice of reactants influencing the regio- and stereoselectivity of the product. nih.gov

Another approach involves the modification of existing pyrrolidine-containing starting materials. For example, (S)-prolinol, which can be obtained by the reduction of proline, serves as a versatile starting material for the synthesis of various pyrrolidine-containing drugs. mdpi.com

The synthesis of brominated pyridine precursors is also a critical aspect. One method for producing 5-bromo-2-methylpyridine involves a multi-step sequence starting from 6-methyl-3-pyridinecarboxylic acid. google.com This route includes esterification, amidation, a Hofmann degradation, and finally a bromination reaction. google.com A key advantage of this pathway is that it avoids the formation of 3-bromo isomers, which can be difficult to separate from the desired 5-bromo product. google.com

Furthermore, palladium-catalyzed cascade cyclization-coupling reactions have been developed to provide an efficient route to 4-methylene-3-arylmethylpyrrolidines. organic-chemistry.org This method relies on the coordinative stabilization of an alkylpalladium intermediate to prevent the common side reaction of β-hydride elimination. organic-chemistry.org The use of microwave-assisted organic synthesis (MAOS) has also gained traction for the synthesis of pyrrolidines, offering increased efficiency and aligning with the principles of green chemistry. nih.gov

Table 3: Synthetic Approaches to Bromopyridine-Pyrrolidine Analogs

| Method | Key Transformation | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Ring formation | Azomethine ylide, Alkene | Substituted pyrrolidines | nih.gov |

| Modification of Proline Derivatives | Functional group interconversion | (S)-Prolinol | Chiral pyrrolidine-containing compounds | mdpi.com |

| Multi-step Synthesis of Bromopyridine | Hofmann degradation and bromination | 6-Methyl-3-pyridinecarboxylic acid | 5-Bromo-2-methylpyridine | google.com |

| Palladium-Catalyzed Cascade Reaction | Cyclization-coupling | Not specified | 4-Methylene-3-arylmethylpyrrolidines | organic-chemistry.org |

| Microwave-Assisted Organic Synthesis (MAOS) | Accelerated reaction rates | Various | Pyrrolidine derivatives | nih.gov |

Medicinal Chemistry and Pharmacological Investigations of 5 Bromo 2 Pyrrolidin 2 Yl Pyridine Derivatives

Target-Specific Ligand Design and Structure-Activity Relationships (SAR)

The design of specific ligands and the study of their structure-activity relationships (SAR) are crucial in the development of new therapeutic agents. For derivatives of 5-Bromo-2-(pyrrolidin-2-yl)pyridine, this involves a detailed understanding of how chemical modifications influence their interaction with biological targets.

Rational Design of Analogs for Receptor Selectivity and Potency

The rational design of analogs of this compound focuses on modifying its structure to enhance selectivity and potency for specific receptors. This process often involves computational methods, such as molecular docking, to predict how different analogs will bind to a target protein. For instance, in the development of inhibitors for the inflammatory kinases TBK1 and IKKε, docking calculations and the X-ray structure of a known inhibitor were used to guide the synthesis of new analogs. nih.gov This structure-based approach allows for the targeted design of compounds with improved pharmacological profiles.

The synthesis of a series of analogs with systematic modifications helps in establishing a clear SAR. For example, the late-stage introduction of substituents on the pyridine (B92270) or pyrrolidine (B122466) rings using methods like palladium-catalyzed cross-coupling reactions allows for the efficient exploration of chemical space around the core scaffold. nih.gov By evaluating the biological activity of these analogs, researchers can identify key structural features that govern receptor binding and activation, leading to the development of more selective and potent drug candidates.

Impact of Pyrrolidine Ring Modifications on Biological Activity

The pyrrolidine ring is a critical pharmacophore in many biologically active compounds, and its modification in this compound derivatives significantly impacts their biological activity. ontosight.ai The pyrrolidine moiety offers hydrophilicity, basicity, and structural rigidity, which are important for drug-target interactions. ontosight.ai

Research has shown that substitutions at various positions of the pyrrolidine ring can optimize biological activity and enhance target-specific interactions. ontosight.ai For example, modifications at the N1, 3rd, and 5th positions of the pyrrolidine ring have been explored to improve the therapeutic properties of various compounds. ontosight.ai The introduction of an ethyl group on the pyrrolidine nitrogen, as in 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine, can enhance lipophilicity, which may affect the compound's ability to cross cell membranes. vulcanchem.com

The stereochemistry of the pyrrolidine ring also plays a crucial role in its biological activity. The non-planar envelope conformation of the pyrrolidine ring allows for three-dimensional interactions with biological targets, and different stereoisomers can exhibit distinct pharmacological profiles. vulcanchem.com

Role of Bromine Substitution in Ligand-Target Interactions

The bromine atom at the 5-position of the pyridine ring in this compound plays a significant role in its interaction with biological targets. Halogen substitutions, such as bromine, can enhance biological activity by increasing the lipophilicity of the molecule, which can improve its ability to cross biological membranes and reach its target.

The electronegativity of the bromine atom polarizes the pyridine ring, which can influence its binding to the active site of a receptor or enzyme. vulcanchem.com This polarization can affect the strength of non-covalent interactions, such as halogen bonding, which is increasingly recognized as an important factor in ligand-target binding. In some cases, the bromine atom can be a site for further chemical modification, allowing for the synthesis of a wider range of derivatives with potentially improved properties. ossila.com For example, the bromine substituent can participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of various functional groups to explore the SAR. nih.gov

Evaluation of Biological Activities and Therapeutic Potential

The evaluation of the biological activities of this compound derivatives has revealed their potential in various therapeutic areas. These compounds have been investigated for their ability to modulate the activity of specific receptors and enzymes.

Antagonistic/Agonistic Properties at Specific Receptors

Derivatives of this compound have been investigated for their antagonistic or agonistic effects at various receptors. For example, related pyridine derivatives have been studied as inhibitors of the neuropeptide Y receptor Y5. ossila.com The development of selective agonists and antagonists for specific receptor subtypes is a key goal in medicinal chemistry, as it can lead to drugs with fewer side effects.

The design of such compounds often involves modifying the core structure to achieve the desired activity. For instance, in the case of P2Y receptors, modifications to the nucleotide structure have led to the development of selective agonists and antagonists. nih.gov While this compound itself is not a nucleotide, the principles of modifying a core scaffold to achieve receptor selectivity are applicable. The pyrrolidine and bromo-pyridine moieties can be systematically altered to optimize interactions with the binding pocket of a target receptor, leading to either agonistic (activating) or antagonistic (inhibitory) effects.

Enzyme Inhibition Studies

Derivatives of this compound have also been evaluated as enzyme inhibitors. For example, related pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against tropomyosin receptor kinases (TRKs), which are involved in cancer. nih.gov The inhibitory activity of these compounds is often measured by their IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In the case of the inflammatory kinases TBK1 and IKKε, analogs of a chromeno[2,3-b]pyridine core, which shares structural similarities with the pyridine core of the title compound, have been synthesized and shown to have IC50 values as low as 210 nM. nih.gov These studies demonstrate the potential of pyridine-containing scaffolds to serve as a basis for the development of potent and selective enzyme inhibitors. The bromine atom and the pyrrolidine ring can be key features that contribute to the binding affinity and selectivity of these inhibitors.

Antimicrobial and Anticancer Activities

Derivatives of the this compound scaffold have demonstrated notable potential in the fields of antimicrobial and anticancer research.

In the realm of antimicrobial activity , various pyridine derivatives have been investigated for their efficacy against a range of pathogens. For instance, certain pyridine compounds have shown moderate activity against bacteria such as Escherichia coli, Salmonella typhi, and Bacillus subtilis, as well as fungi like Aspergillus oryzae and Aspergillus fumigates. nih.govopenaccessjournals.com The development of novel antibacterial agents is a critical area of research, and the identification of new chemical classes, such as 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives, offers a promising avenue for discovering compounds with significant antibacterial potency. nih.gov One such derivative exhibited a minimum inhibitory concentration (MIC) of 3.35 µg/mL against E. coli. nih.gov

In anticancer research , pyridine derivatives have emerged as a pharmacologically important class of compounds. ijsat.org They have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and progression. ijsat.org

One area of focus has been the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth. ijsat.org A synthesized derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, demonstrated significant anti-angiogenic activity with an IC50 of 15.4 µg/mL and also inhibited the proliferation of the A549 lung cancer cell line with an IC50 of 14.4 µg/mL. nih.govnih.gov Other novel pyridine derivatives have also shown potent cytotoxic properties against various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. ekb.eg For example, some pyridine-urea derivatives have displayed strong inhibitory activity against MCF-7 cells, with IC50 values surpassing those of the standard drug doxorubicin. ijsat.org

The antitumor activity of these compounds has been studied in both syngeneic and xenograft models of lung cancer in mice, demonstrating their potential for in vivo efficacy. rrpharmacology.ru The development of these derivatives is often guided by the goal of creating more selective and potent agents with fewer off-target effects. ijsat.org

Neuropharmacological Applications

The structural characteristics of this compound derivatives also lend themselves to investigation for neuropharmacological applications. The pyridine nucleus is a core component of many compounds with activity in the central nervous system. nih.gov While direct studies on this compound for neuropharmacological applications are not extensively detailed in the provided results, the broader class of pyridine derivatives has been explored for various neurological and psychiatric conditions. ontosight.ai

For instance, research into related pyridine and pyrazole (B372694) derivatives has shown potential for anti-Alzheimer's activity. nih.gov The ability of these compounds to interact with biological targets in the brain is a key area of interest for medicinal chemists.

Computational Approaches in Drug Discovery and Development

Computational methods play a crucial role in modern drug discovery, enabling the rational design and optimization of new drug candidates. These in silico techniques are widely applied to the study of this compound derivatives to predict their biological activity and pharmacokinetic properties. nih.govjapsonline.com

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding interactions between this compound derivatives and their biological targets. csfarmacie.cznih.gov

For example, molecular docking studies have been used to investigate the binding of pyridine derivatives to the active sites of enzymes like VEGFR-2, providing insights into the structural features that contribute to their inhibitory activity. ijsat.org These studies help in visualizing the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. By understanding these binding modes, medicinal chemists can design new derivatives with improved affinity and selectivity for the target protein. nih.gov

In Silico ADMET Prediction and Pharmacokinetic Analysis

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical computational tool used to assess the drug-like properties of new chemical entities. nih.govfrontiersin.org These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. frontiersin.org

For this compound derivatives, ADMET prediction models can estimate various pharmacokinetic parameters. These include properties like intestinal absorption, blood-brain barrier penetration, and potential for toxicity. japsonline.comresearchgate.net For instance, parameters such as the 2D polar surface area (PSA_2D) can be calculated to predict a compound's absorption characteristics. frontiersin.org Compounds with a high PSA_2D are generally more polar and may not be as readily absorbed. frontiersin.org Lipinski's "rule of five" is another important guideline used to predict oral bioavailability, considering factors like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. japsonline.comresearchgate.net

Applications in Catalysis and Material Science

Coordination Chemistry and Ligand Development

The 2-(pyrrolidin-2-yl)pyridine scaffold is a well-established bidentate ligand, capable of coordinating with a variety of transition metals through the nitrogen atoms of both the pyridine (B92270) and pyrrolidine (B122466) rings. This chelation forms a stable five-membered ring with the metal center, a common feature in many successful catalysts. The presence of the bromine atom at the 5-position of the pyridine ring offers a valuable site for further functionalization. This allows for the synthesis of a diverse library of ligands with tailored steric and electronic properties.

The pyrrolidine moiety introduces a chiral center adjacent to the coordination sphere. This is a critical feature for the development of ligands for asymmetric catalysis, where the stereochemistry of the ligand can direct the enantioselectivity of a chemical reaction. The development of chiral pyrrolidine-based organocatalysts has been a significant area of research, and this principle extends to their use as ligands in metal-based catalysis nih.gov.

The electronic properties of the pyridine ring can be modulated by substituents. While the bromine atom is an electron-withdrawing group, its presence also allows for cross-coupling reactions to introduce a wide range of other functional groups. This ability to tune the electronic nature of the ligand is crucial for optimizing the performance of a metal complex in a specific catalytic reaction or for designing materials with desired electronic properties nih.govnih.gov.

Table 1: Potential Ligand Modifications of 5-Bromo-2-(pyrrolidin-2-yl)pyridine

| Modification Site | Reagent/Reaction Type | Potential New Functional Group | Impact on Ligand Properties |

| 5-position (Br) | Suzuki Coupling | Aryl, Heteroaryl | Steric bulk, electronic tuning |

| 5-position (Br) | Sonogashira Coupling | Alkynyl | Extended conjugation, rigidity |

| 5-position (Br) | Buchwald-Hartwig Amination | Amino, Amido | H-bonding, electronic tuning |

| Pyrrolidine N-H | Alkylation/Acylation | Alkyl, Acyl | Steric hindrance, solubility |

Catalytic Activity of Metal Complexes Incorporating this compound Scaffolds

Metal complexes featuring pyridine-based ligands are ubiquitous in catalysis researchgate.net. Palladium(II) complexes with pyridine ligands, for instance, have demonstrated efficacy as precatalysts in fundamental organic reactions like Suzuki-Miyaura and Heck cross-coupling reactions nih.gov. The catalytic activity of such complexes is influenced by factors including the nature of the substituents on the pyridine ring nih.gov.

The chiral nature of the 2-(pyrrolidin-2-yl)pyridine framework makes it a promising ligand for asymmetric catalysis. Rhodium complexes, for example, are widely used in hydrogenation and hydrosilylation reactions researchgate.net. A cationic rhodium(I) complex with a ligand containing a 2-pyrrolidone with pyridyl sidearms has shown excellent activity in the hydrosilylation of terminal olefins researchgate.net. This suggests that rhodium complexes of this compound could also be effective catalysts for similar transformations, potentially with high enantioselectivity.

Iron complexes with modified bis(imino)pyridine ligands have been investigated for ethylene oligomerization researchgate.net. While the activity of these specific complexes was low, it highlights the broad interest in using pyridine-containing ligands with first-row transition metals for important industrial processes. The ability to modify the 5-bromo position of the pyridine ring in this compound could be leveraged to fine-tune the electronic environment around a coordinated iron center, potentially leading to more active catalysts.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound Ligands

| Metal Center | Potential Reaction Type | Key Ligand Feature |

| Palladium | Cross-coupling (e.g., Suzuki, Heck) | Tunable electronics via Br substitution |

| Rhodium | Asymmetric Hydrogenation/Hydrosilylation | Chiral pyrrolidine moiety |

| Iridium | Asymmetric Hydrogenation | Chiral pyrrolidine moiety |

| Iron | Oxidation, C-C bond formation | Tunable redox properties |

| Copper | Asymmetric addition reactions | Chiral bidentate chelation |

Exploration in Advanced Materials and Organic Electronic Devices

The electronic properties of metal complexes are central to their application in advanced materials and organic electronic devices. Polypyridine ligands and their metal complexes are investigated for applications in molecular electronics, photochemistry, and as sensitizers in dye-sensitized solar cells researchgate.netnih.gov. The ability to tune the electronic properties of the ligand through substitution is a key strategy in this field.

The bromine atom on the this compound scaffold provides a handle for creating extended π-conjugated systems through cross-coupling reactions. Such extended conjugation is a prerequisite for many organic electronic materials. For instance, the introduction of aromatic or heteroaromatic groups at the 5-position could lead to ligands that, when complexed with metals like ruthenium or iridium, exhibit interesting photophysical properties relevant to organic light-emitting diodes (OLEDs).

Furthermore, computational studies on related molecules, such as 2,6-bis(bromo-methyl)pyridine, suggest that the presence of bromo-substituents can influence the hyperpolarizability of the molecule, indicating potential for use in electro-optical applications researchgate.net. While this is a different isomer, it points to the general impact that bromine substitution can have on the electronic and optical properties of pyridine-based compounds. The development of materials based on this compound would likely involve its incorporation into larger polymeric or supramolecular structures where its electronic and chiral properties can be exploited.

常见问题

Basic Research Questions

Q. What are common synthetic strategies for preparing 5-Bromo-2-(pyrrolidin-2-yl)pyridine?

- Methodological Answer :

- Bromination : Bromination of pyridine precursors (e.g., 2-aminopyridine derivatives) using reagents like NBS (N-bromosuccinimide) or Br₂ under controlled conditions. For example, bromination of 2-amino-3-methylpyridine yields 2-amino-5-bromo-3-methylpyridine, as described in Abramovitch and Cue (1976) .

- Cross-Coupling : Suzuki or Negishi couplings using halogenated pyridines as intermediates. For instance, halogenated pyridines (e.g., 5-Bromo-2-fluoropyridine) serve as organometallic precursors in coupling reactions to introduce functional groups .

- Pyrrolidine Integration : Functionalization via nucleophilic substitution or transition-metal-catalyzed amination to attach the pyrrolidine moiety to the pyridine core.

Q. How should researchers characterize this compound to confirm purity and structure?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7–9 ppm), pyrrolidine protons (δ 1.5–3.5 ppm), and bromine coupling patterns. Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺) .

- Chromatography : HPLC or GC-MS to assess purity (>98% by GC) and detect impurities from side reactions .

- Elemental Analysis : Verify Br and N content against theoretical values (e.g., C₉H₁₁BrN₂ requires 26.5% Br, 13.7% N) .

Advanced Research Questions

Q. How can contradictory regioselectivity outcomes in cross-coupling reactions involving this compound be resolved?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) to address steric hindrance from the pyrrolidine group. For example, PdCl₂(dppf) improves yields in bulky Suzuki-Miyaura reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility, while THF may favor sterically hindered couplings.

- Directing Group Effects : The pyrrolidine group’s electron-donating nature may act as a meta-director, influencing coupling sites. Pre-functionalization with directing groups (e.g., boronic esters) can override inherent selectivity .

Q. What strategies mitigate decomposition of this compound under prolonged reaction conditions?

- Methodological Answer :

- Temperature Control : Maintain reactions below 80°C to prevent thermal degradation (observed in bromopyridines at >100°C) .

- Inert Atmosphere : Use N₂/Ar to prevent oxidation of the pyrrolidine ring.

- Additives : Include stabilizers like BHT (butylated hydroxytoluene) to suppress radical side reactions during halogenation steps .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- DFT Calculations : Model the electron density at the C5 bromine site using Gaussian or ORCA software. The pyrrolidine’s electron-donating effect lowers activation energy for SNAr at C5.

- Hammett Parameters : Correlate substituent effects (σₚ values) to predict reaction rates. For example, electron-withdrawing groups at C2 enhance SNAr reactivity .

Experimental Design & Data Analysis

Q. What experimental controls are critical when optimizing multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Intermediate Monitoring : Use TLC or inline IR spectroscopy to track reaction progress after each step (e.g., bromination, coupling, cyclization).

- Byproduct Identification : LC-MS to detect halogen scrambling (e.g., Br → Cl substitution in chlorinated solvents) .

- Yield Optimization : Design DoE (Design of Experiments) matrices to vary catalyst loading, temperature, and solvent ratios systematically .

Q. How to address discrepancies between theoretical and observed NMR spectra for this compound?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria in the pyrrolidine ring (e.g., chair vs. boat conformers) split signals. Variable-temperature NMR (VT-NMR) between –50°C and 25°C resolves these .

- Solvent Artifacts : DMSO-d₆ may coordinate with the pyrrolidine nitrogen, shifting peaks. Compare spectra in CDCl₃ and D₂O .

Applications in Drug Discovery

Q. What role does this compound play in designing kinase inhibitors?

- Methodological Answer :

- Scaffold Functionalization : The pyridine-pyrrolidine core serves as a hinge-binding motif. Introduce sulfonamide or acrylamide groups at C5 for covalent inhibition .

- Bioisosterism : Replace bromine with CF₃ or CN groups to modulate lipophilicity (logP) and improve pharmacokinetics .

Safety & Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。